4-クロロベンゾチアゾール

概要

説明

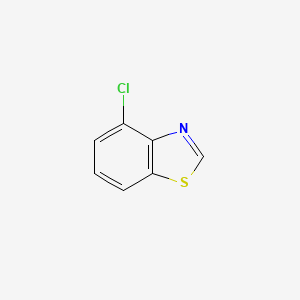

4-Chlorobenzothiazole is an aromatic heterocyclic compound that consists of a benzene ring fused to a thiazole ring with a chlorine atom attached to the benzene ring. This compound is known for its significant role in various chemical and industrial applications due to its unique structural properties and reactivity.

科学的研究の応用

4-Chlorobenzothiazole has a wide range of applications in scientific research:

作用機序

Target of Action

4-Chlorobenzothiazole is a derivative of benzothiazole, a class of compounds known for their extensive biological activities Benzothiazoles are known to interact with a variety of enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

For instance, they can form complexes with targeted enzymes such as DNA gyrase and tyrosine kinase . The presence of the chlorine atom in 4-Chlorobenzothiazole may influence its interaction with these targets, potentially enhancing its binding affinity or altering its mode of action.

Biochemical Pathways

Benzothiazoles are known to impact a wide range of biological pathways due to their interaction with various enzymes and receptors . For example, some benzothiazoles have been found to inhibit BCL-2, a key enzyme involved in apoptosis . This suggests that 4-Chlorobenzothiazole could potentially influence pathways related to cell death and survival.

Pharmacokinetics

The pharmacokinetics of benzothiazole derivatives can vary widely depending on their specific chemical structure

Result of Action

Benzothiazoles are known to have a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects . These effects are likely the result of their interaction with various cellular targets and their influence on different biochemical pathways.

生化学分析

Biochemical Properties

4-Chlorobenzothiazole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of the ubiquitin-activating enzyme (E1), which is involved in the ubiquitin-proteasome pathway . This interaction is significant because the ubiquitin-proteasome pathway is essential for protein degradation and regulation within the cell. Additionally, 4-Chlorobenzothiazole has been found to interact with inflammatory factors such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), reducing their activity and thereby exhibiting anti-inflammatory properties .

Cellular Effects

The effects of 4-Chlorobenzothiazole on various types of cells and cellular processes are profound. In cancer cells, such as human epidermoid carcinoma (A431) and non-small cell lung cancer cells (A549), 4-Chlorobenzothiazole inhibits cell proliferation and induces apoptosis . This compound also affects cell signaling pathways, including those involved in inflammation and cell migration. For example, it decreases the activity of IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7), which are key players in the inflammatory response . Furthermore, 4-Chlorobenzothiazole influences gene expression by modulating the levels of specific proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Chlorobenzothiazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as the ubiquitin-activating enzyme (E1), inhibiting its activity and thereby disrupting the ubiquitin-proteasome pathway . This inhibition leads to the accumulation of proteins that would otherwise be degraded, affecting various cellular processes. Additionally, 4-Chlorobenzothiazole modulates gene expression by influencing the transcription and translation of genes involved in inflammation and cell cycle regulation . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chlorobenzothiazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chlorobenzothiazole remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products can also have biological activities, which need to be considered when interpreting experimental results. Long-term studies have demonstrated that continuous exposure to 4-Chlorobenzothiazole can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-Chlorobenzothiazole vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer and anti-inflammatory activities without causing adverse effects . At higher doses, toxic effects can be observed, including damage to vital organs and disruption of normal cellular functions . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Animal studies have provided valuable insights into the safe and effective use of 4-Chlorobenzothiazole in potential treatments.

Metabolic Pathways

4-Chlorobenzothiazole is involved in several metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the overall efficacy and toxicity of 4-Chlorobenzothiazole. Understanding these pathways is essential for developing strategies to optimize its therapeutic potential.

Transport and Distribution

The transport and distribution of 4-Chlorobenzothiazole within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 4-Chlorobenzothiazole can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues also affects its overall pharmacokinetics and pharmacodynamics, which are critical for its therapeutic application.

Subcellular Localization

4-Chlorobenzothiazole exhibits specific subcellular localization patterns that influence its activity and function. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of 4-Chlorobenzothiazole can affect its interactions with biomolecules and its overall biological activity. Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action.

準備方法

Synthetic Routes and Reaction Conditions: 4-Chlorobenzothiazole can be synthesized through several methods. One common method involves the cyclization of 2-aminobenzenethiol with a chlorinating agent. The reaction typically proceeds under acidic conditions, where the 2-aminobenzenethiol reacts with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form 4-chlorobenzothiazole .

Industrial Production Methods: In industrial settings, the production of 4-chlorobenzothiazole often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. Green chemistry principles are also applied to minimize the use of toxic solvents and reduce waste .

化学反応の分析

Types of Reactions: 4-Chlorobenzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form 4-chlorobenzothiazoline

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or potassium thiolate are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed

Major Products:

Substitution Reactions: Products include various substituted benzothiazoles.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include 4-chlorobenzothiazoline

類似化合物との比較

Benzothiazole: Lacks the chlorine substituent and has different reactivity and applications.

2-Aminobenzothiazole: Contains an amino group instead of chlorine, leading to different chemical behavior and uses.

2-Mercaptobenzothiazole: Contains a thiol group, making it more reactive in certain types of chemical reactions

Uniqueness of 4-Chlorobenzothiazole: 4-Chlorobenzothiazole is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and provides distinct biological activities compared to its analogs .

特性

IUPAC Name |

4-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEPGHPDQJOYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445303 | |

| Record name | 4-chlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3048-45-1 | |

| Record name | 4-chlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 4-chlorobenzothiazole derivatives in material science?

A1: Research indicates that 2-amino-4-chlorobenzothiazole (ACBT) demonstrates promising corrosion inhibition properties for X65 steel in sulfuric acid (H2SO4) solutions. [] Electrochemical studies reveal that ACBT acts as a mixed-type corrosion inhibitor, effectively suppressing both anodic and cathodic reactions on the steel surface. [] At a concentration of 5 mM, ACBT achieves a corrosion inhibition efficiency close to 90% at 298 K. [] This protective effect is attributed to the adsorption of ACBT onto the steel surface, forming a barrier against corrosive agents. [] Surface morphology analysis using Scanning Electron Microscopy (SEM) supports these findings, showing significantly reduced corrosion on steel surfaces treated with ACBT. []

Q2: How does the structure of 4-chlorobenzothiazole-derived Schiff bases contribute to their biological activity?

A2: Schiff bases derived from 4-chlorobenzothiazole exhibit promising antibacterial activity. [] These compounds, characterized by the presence of an azomethine linkage (CH=N), readily form complexes with metal ions like Zn(II). [] This coordination is believed to play a crucial role in their biological activity, potentially by interfering with essential metal-dependent processes in bacteria. [] Studies have shown that these Schiff base-metal complexes exhibit antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. []

Q3: What insights can computational chemistry provide into the properties of 4-chlorobenzothiazole derivatives?

A3: Computational methods, including quantum chemical calculations and molecular dynamics simulations, have proven valuable in understanding the corrosion inhibition mechanism of ACBT. [] These simulations can elucidate the interaction energies and adsorption behavior of ACBT on metal surfaces, providing insights into its effectiveness as a corrosion inhibitor. [] Such computational approaches complement experimental findings and guide the development of new and improved corrosion inhibitors. []

Q4: What is the significance of the Langmuir adsorption isothermal model in the context of 4-chlorobenzothiazole's corrosion inhibition?

A4: The adsorption of ACBT onto the X65 steel surface follows the Langmuir adsorption isothermal model. [] This suggests that ACBT molecules adsorb onto specific active sites on the steel surface, forming a monolayer. [] Understanding the adsorption behavior is crucial for optimizing the concentration and effectiveness of ACBT as a corrosion inhibitor in various applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。